

ATTO 590 Azide for Click Chemistry Reactions: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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Introduction

ATTO 590 is a fluorescent label belonging to the class of rhodamine dyes, known for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.^{[1][2][3]} Its azide derivative, **ATTO 590** azide, is a versatile tool for "click chemistry," a group of reactions known for their high efficiency, selectivity, and biocompatibility.^{[3][4]} This makes **ATTO 590** azide an ideal candidate for labeling biomolecules such as proteins and nucleic acids in a specific and efficient manner. This document provides detailed application notes and protocols for the use of **ATTO 590** azide in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Properties of ATTO 590 Azide

ATTO 590 azide exhibits excellent photophysical properties, making it suitable for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging techniques like STED, PALM, and dSTORM.^{[1][2][3]} The key quantitative properties of **ATTO 590** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{abs})	593 nm	[1]
Emission Maximum (λ_{em})	622 nm	[1]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1]
Fluorescence Quantum Yield (Φ_F)	80%	[1]
Fluorescence Lifetime (τ)	3.7 ns	[1]
Molecular Weight	Varies by supplier	
Solubility	Soluble in DMSO	[5]
Storage	Store at $\leq -20^\circ\text{C}$, protect from light and moisture	

Click Chemistry Reactions with ATTO 590 Azide

ATTO 590 azide can be conjugated to alkyne-modified biomolecules through two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that utilizes a copper(I) catalyst to join terminal alkynes and azides.[6] This reaction is characterized by its rapid kinetics and high yields.[7] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to its cytotoxicity.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[3][4] The absence of a toxic catalyst makes SPAAC ideal for labeling biomolecules in living cells and whole organisms.[6]

Experimental Protocols

The following are detailed protocols for labeling proteins and DNA with **ATTO 590** azide using both CuAAC and SPAAC reactions.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing a terminal alkyne group with **ATTO 590** azide using a copper(I)-catalyzed reaction.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
- **ATTO 590** azide
- Dimethyl sulfoxide (DMSO)
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium ascorbate
- Purification column (e.g., Sephadex G-25)

Procedure:

- Prepare Stock Solutions:
 - **ATTO 590** azide: Dissolve in DMSO to a final concentration of 10 mM.
 - CuSO_4 : Prepare a 20 mM stock solution in water.
 - THPTA: Prepare a 100 mM stock solution in water.

- Sodium ascorbate: Freshly prepare a 300 mM stock solution in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following in order:
 - 50 μ L of alkyne-modified protein solution (1-5 mg/mL in PBS)
 - 100 μ L of PBS buffer
 - 4 μ L of **ATTO 590** azide stock solution (final concentration \sim 20 μ M, can be optimized)
 - Vortex briefly to mix.
- Prepare Catalyst Solution:
 - In a separate tube, mix 10 μ L of 100 mM THPTA solution with 10 μ L of 20 mM CuSO_4 solution. Vortex briefly.
- Initiate the Reaction:
 - Add the 20 μ L of the catalyst solution to the protein/azide mixture.
 - Add 10 μ L of 300 mM sodium ascorbate solution to initiate the reaction.
 - Vortex briefly to mix.
- Incubation:
 - Incubate the reaction mixture for 30 minutes at room temperature, protected from light. Longer incubation times may improve labeling efficiency.[8]
- Purification:
 - Purify the labeled protein from unreacted dye and catalyst components using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[9]
 - Collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.

- Alternatively, dialysis can be used for purification.[9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified DNA

This protocol describes the labeling of an azide-modified DNA oligonucleotide with a cyclooctyne-containing **ATTO 590** derivative (e.g., **ATTO 590**-DBCO). While the prompt specifies **ATTO 590** azide, for SPAAC, the azide is typically on the biomolecule and the strained alkyne on the dye.

Materials:

- Azide-modified DNA oligonucleotide
- **ATTO 590**-DBCO (or other strained alkyne derivative)
- Nuclease-free water
- Suitable reaction buffer (e.g., PBS, pH 7.4)

Procedure:

- Prepare Stock Solutions:
 - Azide-modified DNA: Dissolve in nuclease-free water to a convenient stock concentration (e.g., 100 μ M).
 - **ATTO 590**-DBCO: Dissolve in DMSO to a final concentration of 10 mM.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified DNA and **ATTO 590**-DBCO. A 2-4 fold molar excess of the **ATTO 590**-DBCO is typically recommended.
 - Add reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 20% to avoid precipitation of the DNA.
- Incubation:

- Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing. Reaction times may need to be optimized depending on the specific reactants.
- Purification:
 - Purify the labeled DNA from the excess unreacted dye. For oligonucleotides, this can be achieved by ethanol precipitation.
 - Alternatively, size-exclusion chromatography or reverse-phase HPLC can be used for purification.

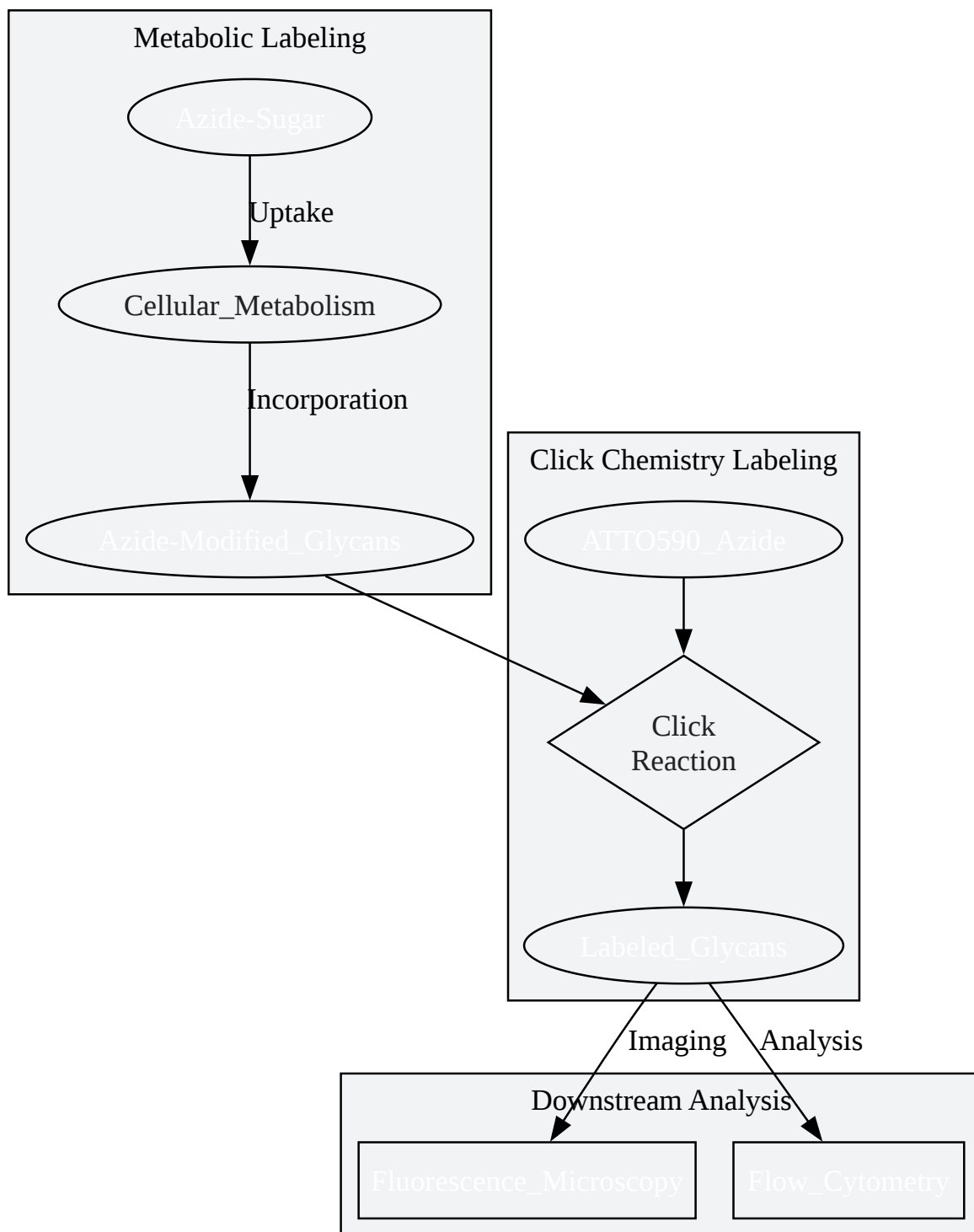
Applications

ATTO 590 azide is a versatile reagent with applications in various fields of life sciences.

- Fluorescence Microscopy: Labeled biomolecules can be visualized in fixed or living cells to study their localization, trafficking, and interactions.
- Super-Resolution Microscopy (STED, PALM, dSTORM): The high photostability and brightness of **ATTO 590** make it an excellent choice for advanced imaging techniques that can resolve cellular structures beyond the diffraction limit of light.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Flow Cytometry: Cells labeled with **ATTO 590** can be identified and quantified based on their fluorescence, enabling the analysis of specific cell populations.[\[3\]](#)
- Fluorescence In Situ Hybridization (FISH): **ATTO 590**-labeled nucleic acid probes can be used to detect specific DNA or RNA sequences within cells.[\[3\]](#)

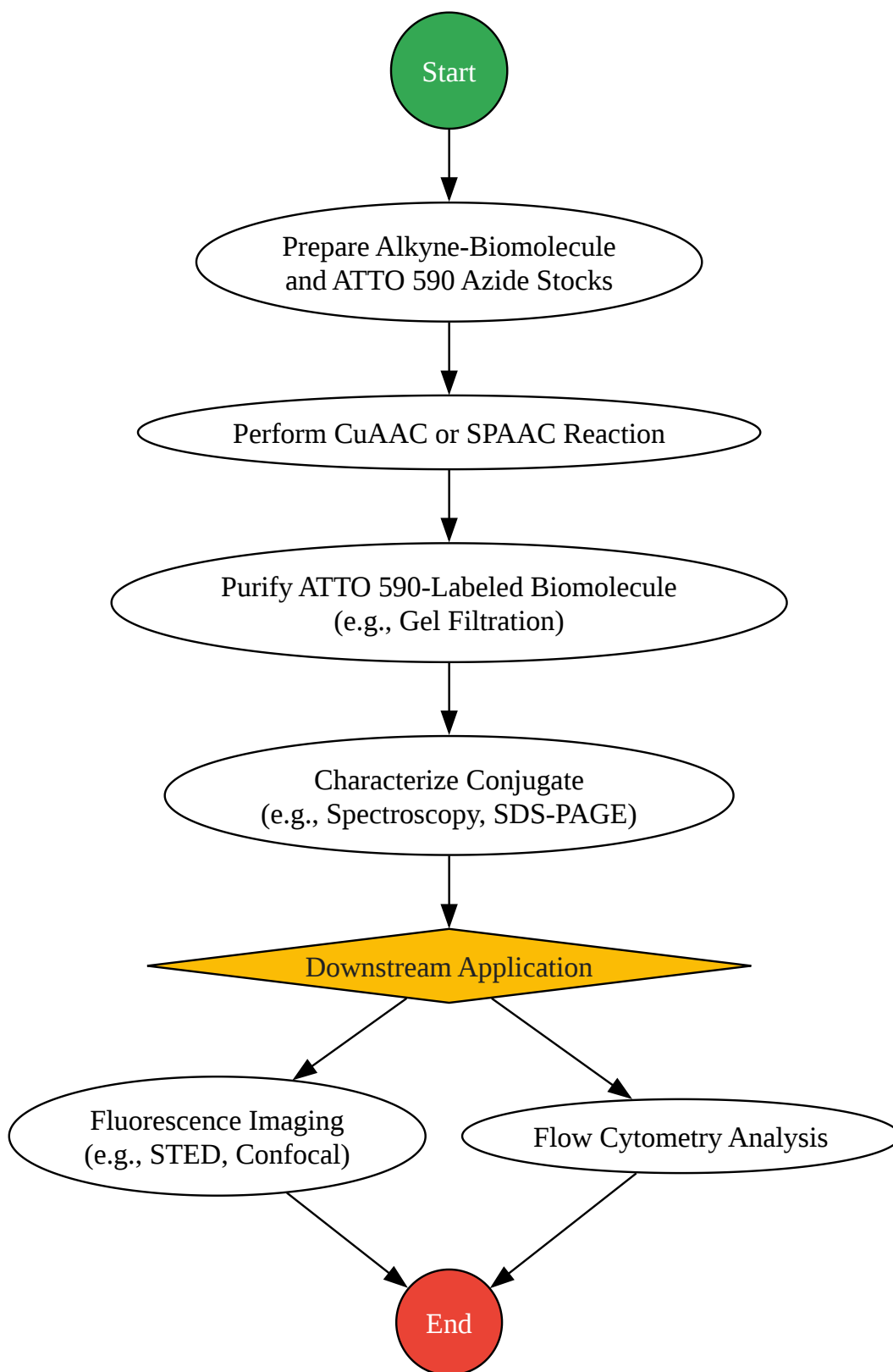
Visualizations

Signaling Pathway Diagram



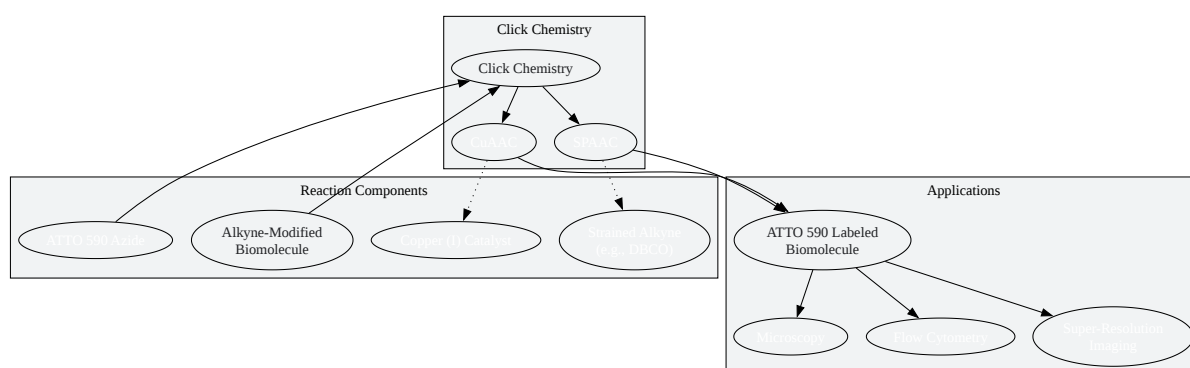
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Experimental Workflow Diagram



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Logical Relationship Diagram



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